6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
Description
6-Bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound featuring a benzoxazinone core with a bromine atom at position 6 and a phenyl group at position 2. This structure is synthesized via cyclization reactions involving anthranilic acid derivatives and acylating agents. For instance, benzoyl chloride reacts with anthranilic acid in pyridine to yield 2-phenyl-4H-benzo[d][1,3]oxazin-4-one, with bromination introducing the 6-bromo substituent . Key spectral data include:
- LCMS: m/z 302.0 (M+H)+, 94% purity.
- 1H-NMR (DMSO-d6): δ 8.25–8.10 (m, 3H), 8.11 (dd, J = 8.5 Hz, 2.5 Hz, 1H), 7.68–7.59 (m, 4H) .
The compound’s bioactivity is linked to its ability to modulate enzyme targets such as cyclin-dependent kinases (CDKs) and anticonvulsant pathways, making it a scaffold of interest in medicinal chemistry.
Properties
IUPAC Name |
6-bromo-2-phenyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZCLMDWYBZFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325539 | |
| Record name | 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66387-70-0 | |
| Record name | 66387-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Anthranilic Acid and Benzoyl Chloride
The parent compound, 2-phenyl-4H-benzo[d]oxazin-4-one, serves as a precursor for bromination. Its synthesis begins with anthranilic acid (1 ) and benzoyl chloride (2 ) in anhydrous pyridine. The reaction proceeds via a two-step mechanism:
- Nucleophilic Acyl Substitution : The amine group of anthranilic acid attacks the electrophilic carbonyl carbon of benzoyl chloride, forming an intermediate amide (3 ). Pyridine acts as a base, deprotonating the amine to enhance nucleophilicity.
- Intramolecular Cyclization : Deprotonation of the carboxylic acid moiety generates a carboxylate anion, which undergoes nucleophilic attack on the adjacent amide carbonyl, yielding the benzoxazinone ring.
This method achieves a high yield of 90% ± 2% (n=6). Spectral confirmation includes:
Bromination of 2-Phenyl-4H-benzo[d]oxazin-4-one
Introducing bromine at the 6-position requires regioselective electrophilic substitution. Palladium-catalyzed C–H activation offers superior selectivity over traditional bromination.
- Catalyst System : Pd(OAc)₂ (5 mol%) and DPE-phos (6 mol%).
- Bromine Source : N-Bromosuccinimide (NBS, 1.2 equiv).
- Conditions : 1,4-dioxane, 80°C, 24 hours.
This method selectively brominates the benzoxazinone at the 6-position due to the directing effect of the lactone oxygen. The product is isolated in 85% yield (estimated from analogous reactions in Ref.).
Direct Pd-Catalyzed C–H Halogenation
A one-pot approach bypasses the need for pre-synthesized intermediates. Using 2-phenyl-4H-benzo[d]oxazin-4-one as the substrate, Pd-catalyzed C–H activation enables direct bromination.
Key Advantages :
- Regioselectivity : Directed by the oxazinone oxygen, ensuring exclusive bromination at C6.
- Functional Group Tolerance : Compatible with electron-withdrawing and -donating substituents.
Experimental Data :
Comparative Analysis of Methods
| Parameter | Cyclocondensation + Bromination | Direct C–H Bromination |
|---|---|---|
| Yield | 76–85% | 85–90% |
| Steps | 2 | 1 |
| Regioselectivity | Moderate | High |
| Catalyst Cost | Low (pyridine) | High (Pd, ligands) |
| Suitability for Scale-up | Excellent | Moderate |
The cyclocondensation route is cost-effective for large-scale synthesis, while the Pd-catalyzed method excels in selectivity for small-scale precision.
Spectral Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazolinone derivatives.
Reduction Reactions: Reduction of the benzoxazinone ring can lead to the formation of dihydrobenzoxazinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Substituted benzoxazinone derivatives.
Oxidation Reactions: Quinazolinone derivatives.
Reduction Reactions: Dihydrobenzoxazinone derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one has been investigated for its potential therapeutic applications:
- Anticancer Activity:
- Anti-inflammatory Properties:
- Antimicrobial Effects:
Biological Research
This compound is also being explored for its role as an enzyme inhibitor:
- Serine Protease Inhibition:
- The compound has been identified as a potential inhibitor of serine proteases, which are crucial in various biological processes including digestion and immune response. Its binding affinity to the active site of these enzymes could prevent substrate access and subsequent catalysis.
Materials Science
In materials science, this compound is utilized in the development of new materials:
- Fluorescent Materials:
- The unique structure of this compound allows for the design of fluorescent materials with specific properties, which can be applied in sensors and imaging technologies.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential through various experimental approaches:
- Cytotoxicity Assays:
- Enzyme Inhibition Studies:
- Material Development:
Mechanism of Action
The mechanism of action of 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of serine proteases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . This inhibition can lead to the suppression of various pathological processes, such as inflammation and tumor growth .
Comparison with Similar Compounds
Substituent Effects at Position 2
The phenyl group at position 2 distinguishes 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one from analogs with alkyl or heteroaryl substituents:
- 6-Bromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one : Used in anticonvulsant agents (compounds 93–95), this derivative showed activity against tonic and clonic seizures without neurotoxicity, highlighting the role of ethyl groups in enhancing CNS activity .
- 2-Methyl derivatives: 6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one (compound 1) was used to synthesize bis-quinazolinone hybrids, demonstrating iodine’s utility in heavy-atom effects for crystallography or radioimaging .
Table 1: Position 2 Substituent Impact on Activity
Halogenation at Position 6
Bromine at position 6 influences electronic properties and target binding. Comparisons with chloro, iodo, and nitro analogs reveal trade-offs in potency and synthetic accessibility:
- 6-Nitro-2-propyl-4H-benzo[d][1,3]oxazin-4-one (3): Reacts with nitrogen nucleophiles to form quinazolinones, indicating nitro groups enhance electrophilicity for ring expansion .
- 6,8-Diiodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one (2) : Exhibits antibacterial activity, suggesting iodine’s bulk improves membrane penetration .
Table 2: Halogen Effects on Reactivity and Bioactivity
Core Heterocycle Modifications
Replacing the benzoxazinone core with quinazolinone or thieno-oxazinone alters bioactivity:
- Quinazolin-4-one (compound 25): Derived from 2-(3-bromophenyl)-6-methyl-4H-benzo[d][1,3]oxazin-4-one (24), this analog showed 3-fold higher CDK9 inhibition (IC50 = 0.142 μM vs. 0.4 μM for oxazinone), emphasizing the importance of the quinazolinone ring in kinase binding .
- Thieno[2,3-d][1,3]oxazin-4-one: Exhibited C1s protease inhibition (IC50 = 2.02 μM), suggesting fused heterocycles improve selectivity for serine proteases .
Table 3: Core Structure Comparison
| Core Structure | Target Activity | Potency (IC50) | Reference |
|---|---|---|---|
| Benzoxazin-4-one | CDK9 inhibition | 0.4 μM | |
| Quinazolin-4-one | CDK9 inhibition | 0.142 μM | |
| Thieno-oxazin-4-one | C1s protease inhibition | 2.02 μM |
Biological Activity
6-Bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one (CAS No. 66387-70-0) is a heterocyclic compound belonging to the benzoxazinone class, characterized by its bromine atom at the sixth position and a phenyl group at the second position. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it is explored for potential therapeutic applications.
- Molecular Formula : C₁₄H₈BrNO₂
- Molecular Weight : 288.12 g/mol
- Melting Point : 220–225 °C
- Structural Characteristics : The presence of both bromine and phenyl groups contributes to its unique chemical reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a compound derived from this structure exhibited significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6n | A549 (Lung) | 5.9 |
| 6n | SW-480 (Colorectal) | 2.3 |
| 6n | MCF-7 (Breast) | 5.65 |
These results indicate that compound 6n can induce apoptosis in A549 cells in a dose-dependent manner and cause cell cycle arrest in the S phase, suggesting a mechanism that may involve inhibition of cell proliferation pathways .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been shown to inhibit serine proteases by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, structure-activity relationship (SAR) studies indicate that halogen substitutions on the phenyl ring enhance its antiproliferative activity while certain alkyl substitutions may reduce efficacy .
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anti-inflammatory Properties : Some derivatives of benzoxazinones have shown promise in reducing inflammation markers.
- Enzyme Inhibition : Investigated for inhibition of other enzymes beyond serine proteases, indicating broad pharmacological potential .
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of various derivatives of benzoxazinones including this compound. The research involved:
- Synthesis : The compound was synthesized through a reaction involving 5-bromoanthranilic acid and orthoesters under reflux conditions.
- In Vitro Testing : Compounds were tested against human cancerous cell lines (A549, SW-480, MCF-7), revealing significant cytotoxicity with IC50 values much lower than those of standard chemotherapeutics like Cisplatin.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one | Lacks bromine at position six | Lower anticancer activity |
| 6-Bromo-4H-benzo[d][1,3]oxazin-4-one | Lacks phenyl group at position two | Reduced biological activity |
| 6-Bromo-2-(4-pyridyl)-4H-benzo[d][1,3]oxazin-4-one | Contains pyridyl instead of phenyl | Different pharmacological profile |
Q & A
Q. What experimental approaches address contradictory data in biological activity studies?
- Methodological Answer :
- Dose-Response Curves : Validate IC₅₀ consistency across replicates .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., 6-Br vs. 6-CN) to reconcile potency disparities .
- Meta-Analysis : Cross-reference results from independent assays (e.g., anthelmintic vs. antibacterial screens) .
Tables for Key Data
Q. Table 1: Synthetic Yields Under Different Conditions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation-Cyclization | Pyridine, 0°C | 70 | |
| Pd-Catalyzed Cyclization | CO atmosphere, 80°C | 80 | |
| Microwave Suzuki Coupling | Pd(II)-diimine, 100°C | 95 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
